molecular formula C19H30N4O3 B4051595 N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide

N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide

Cat. No.: B4051595
M. Wt: 362.5 g/mol
InChI Key: VRVMDSGDFQYFHU-UHFFFAOYSA-N
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Description

N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.23179083 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has explored the synthesis of novel heterocyclic compounds, including those with structural motifs related to N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide, for their potential use as antibacterial agents. For instance, compounds synthesized from reactions involving pyrimidin-2-yl sulfamoyl and active methylene compounds, or through microwave irradiative cyclocondensation, have shown promising antibacterial activities against various bacterial strains (Azab, Youssef, & El‐Bordany, 2013; Deohate & Palaspagar, 2020).

Anti-HIV Potential

Compounds with pyrimidinone structures have been evaluated for their potential as HIV-1 reverse transcriptase inhibitors. A study highlighted a compound with significant anti-HIV-1 activity and low cytotoxicity, suggesting potential as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with improved sensitivity against specific HIV strains (Zhang et al., 2013).

Antitumor and Antioxidant Properties

Thieno[2,3‐d]pyrimidines, including derivatives structurally akin to this compound, have been synthesized for their potential antitumor and antioxidant activities. Certain derivatives have demonstrated high inhibition of cancer cell growth, highlighting the potential for developing specific antitumor agents (Aly et al., 2010).

Synthesis and Antimicrobial Activity of Pyrimidinone Derivatives

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has been investigated for their antimicrobial properties. These studies underscore the versatility of pyrimidinone derivatives in generating compounds with good antibacterial and antifungal activities (Hossan et al., 2012).

Insecticidal and Antimicrobial Evaluation

Further research into pyrimidine-linked pyrazole derivatives has examined their insecticidal and antimicrobial potentials. This highlights the broader applicability of pyrimidine derivatives in fields beyond human medicine, potentially offering new avenues for pest control and microbial infection management (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(4,6-dimethyl-2-oxopyrimidin-1-yl)ethyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-14-13-15(2)23(19(26)21-14)12-11-20-17(24)9-10-18(25)22-16-7-5-3-4-6-8-16/h13,16H,3-12H2,1-2H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVMDSGDFQYFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CCNC(=O)CCC(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.